molecular formula C15H28O2 B13053688 6-(3,3,5-Trimethylcyclohexyloxy)hexanal

6-(3,3,5-Trimethylcyclohexyloxy)hexanal

Cat. No.: B13053688
M. Wt: 240.38 g/mol
InChI Key: WYBYVBQJCHKSCH-UHFFFAOYSA-N
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Description

6-(3,3,5-Trimethylcyclohexyloxy)hexanal is an aldehyde-containing compound characterized by a 3,3,5-trimethylcyclohexyl ether group linked to a hexanal chain. Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 262.37 g/mol. The compound combines a lipophilic cyclohexyl moiety with a reactive aldehyde functional group, making it suitable for applications in organic synthesis, fragrance intermediates, or specialty chemicals. The bulky 3,3,5-trimethylcyclohexyl group likely enhances its stability and influences solubility and volatility compared to simpler aldehydes.

Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

6-(3,3,5-trimethylcyclohexyl)oxyhexanal

InChI

InChI=1S/C15H28O2/c1-13-10-14(12-15(2,3)11-13)17-9-7-5-4-6-8-16/h8,13-14H,4-7,9-12H2,1-3H3

InChI Key

WYBYVBQJCHKSCH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal typically involves the following steps:

Industrial Production Methods

Industrial production of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(3,3,5-Trimethylcyclohexyloxy)hexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: 6-(3,3,5-Trimethylcyclohexyloxy)hexanoic acid.

    Reduction: 6-(3,3,5-Trimethylcyclohexyloxy)hexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,3,5-Trimethylcyclohexyloxy)hexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications Notable Properties
6-(3,3,5-Trimethylcyclohexyloxy)hexanal C₁₅H₂₆O₂ 262.37 Ether, Aldehyde Synthetic intermediates High lipophilicity; reactive aldehyde
Homosalate (3,3,5-Trimethylcyclohexyl salicylate) C₁₆H₂₂O₃ 262.34 Ester, Ether UV absorber in sunscreens Broad-spectrum UVB filter
3,3,5-Trimethylcyclohexanol (TMCNOL) C₉H₁₈O 142.24 Alcohol Fragrances, polymers B.P. 187.7°C; solubility 1.8 g/L
4-(Benzyloxy)hexanal C₁₃H₁₈O₂ 206.28 Ether, Aldehyde Research chemical Similar reactivity to target compound
3,5,5-Trimethylhexanal C₉H₁₈O 142.24 Aldehyde Flavor/fragrance additive Volatile; fruity odor

Physicochemical and Functional Differences

Reactivity and Stability

  • Aldehyde Group: The target compound’s aldehyde group confers higher reactivity than TMCNOL’s hydroxyl group, enabling participation in nucleophilic additions or oxidation reactions. However, its bulky cyclohexyl ether may sterically hinder reactions compared to smaller aldehydes like 3,5,5-trimethylhexanal .
  • Lipophilicity : The 3,3,5-trimethylcyclohexyl group increases lipophilicity (logP ~4.2 estimated) compared to benzyloxy analogs (e.g., 4-(benzyloxy)hexanal, logP ~2.8), enhancing membrane permeability in biological systems .

Research Findings and Data Gaps

  • Thermal Properties: TMCNOL’s high boiling point (187.7°C) implies the target compound may exhibit similar thermal stability, though its longer chain could lower volatility .

Biological Activity

6-(3,3,5-Trimethylcyclohexyloxy)hexanal is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

6-(3,3,5-Trimethylcyclohexyloxy)hexanal is characterized by its unique structure, which includes a hexanal moiety with a trimethylcyclohexyl ether substituent. This structural configuration contributes to its biological activity, particularly in terms of repellent properties and potential therapeutic effects.

Repellent Properties

One of the primary areas of research concerning 6-(3,3,5-Trimethylcyclohexyloxy)hexanal is its effectiveness as a repellent. Laboratory evaluations have demonstrated its efficacy against various pests. In a study assessing repellency against flour beetles, the compound exhibited significant activity at specific concentrations:

Concentration (mg/sq.ft)Repellency (%)
1043.0
2524.3
5041.4
10030.8
20041.4

These findings suggest that the compound can be developed as an effective repellent agent in agricultural applications .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal. Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Study on Insect Repellency

In a controlled laboratory setting, a study was conducted to evaluate the repellent efficacy of various compounds including 6-(3,3,5-Trimethylcyclohexyloxy)hexanal against common pests like flour beetles and mosquitoes. Results indicated that this compound provided substantial protection compared to control substances.

Antimicrobial Efficacy Study

Another case study focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed that at concentrations above 100 µg/mL, there was a significant reduction in bacterial viability, suggesting potential for use in antimicrobial formulations.

The biological activity of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes of microbes.
  • Receptor Interaction : Potential interaction with olfactory receptors in insects may explain its repellent properties.

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